2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group at the N1 position and a 2-oxoethyl ester linked to a 3,4,5-trimethoxybenzoate moiety. The synthesis likely involves coupling a 4-(4-fluorophenyl)piperazine intermediate with a reactive ester derivative of 3,4,5-trimethoxybenzoic acid, analogous to methods described for sulfonamide-linked piperazines . Characterization via NMR and mass spectrometry would confirm its structure .
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHRCSCSXCLOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Esterification: The piperazine derivative is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects. The compound may influence signaling pathways, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences:
Substituents on the Piperazine Ring: Target Compound: 4-Fluorophenyl group at N1. Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs . Analog (CAS 20541-83-7): Features a 4-chlorophenyl-phenyl-methyl group at N1 . The bulkier substituent may reduce blood-brain barrier penetration but improve selectivity for peripheral targets.
Ester-Linked Moieties: Target Compound: 3,4,5-Trimethoxybenzoate ester. The methoxy groups enhance lipophilicity and may confer microtubule-disrupting activity, as seen in colchicine analogs . Analog (): Contains a 2-(4-hydroxyphenyl)-2-oxoethyl group.
Synthetic Yields and Physical Properties :
- Piperazine derivatives with electron-withdrawing groups (e.g., sulfonamides in ) exhibit lower yields (58–70%) compared to simpler esters, likely due to steric hindrance .
- Melting points for similar piperazine-based compounds range widely (132–230°C), influenced by crystallinity and intermolecular interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Research Findings and Trends
- Synthesis Challenges : Piperazine derivatives with bulky aryl groups (e.g., bis(4-fluorophenyl)methyl in ) require optimized coupling conditions to mitigate steric effects, often leading to moderate yields (≤70%) .
- Crystallography Insights : Trimethoxybenzene derivatives (e.g., ) adopt planar conformations, which may enhance stacking interactions in biological targets .
- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit higher bioavailability than chlorinated ones due to smaller atomic size and reduced metabolic degradation .
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